4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine -

4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Catalog Number: EVT-4658674
CAS Number:
Molecular Formula: C20H24FN5O
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-6-(1-piperidinyl)pyrimidine N-oxide

  • Compound Description: This compound exhibits pharmacological characteristics, notably as an anti-hypertensive agent. []
  • Relevance: Both 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide and the target compound, 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, share a core pyrimidine ring structure substituted with a piperidinyl group at the 6-position. []

6-Chloro-2,4-diaminopyrimidine

  • Compound Description: This compound serves as a precursor in the synthesis of 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide. []
  • Relevance: 6-Chloro-2,4-diaminopyrimidine acts as a synthetic precursor to 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide, which, as previously mentioned, shares structural similarities with the target compound 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine by possessing a pyrimidine ring with a 6-piperidinyl substituent. []

2,6-Diamino-4-chloropyrimidine N-oxide

  • Compound Description: This compound is an intermediate in the synthesis of 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide. []
  • Relevance: As an intermediate in the synthesis of 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide, 2,6-diamino-4-chloropyrimidine N-oxide indirectly relates to the target compound 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine through their shared connection to the structurally similar 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide. []

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives

  • Compound Description: This series of compounds demonstrates potent and selective inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation. They exhibit various biological effects, such as suppressing neointima formation following balloon injury in rat carotid arteries through oral administration. []
  • Relevance: These quinazoline derivatives, particularly those with a piperazinyl ring linked to the quinazoline core, share structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also incorporates a piperazinyl ring in its structure. []

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6-ethoxyquinazoline Derivatives

  • Compound Description: Analogs within this series, specifically 16b and 17a, exhibit potent inhibitory activity against PDGFR phosphorylation, with IC50 values of 0.04 μM and 0.01 μM, respectively. []
  • Relevance: These ethoxy analogs, similar to the 6,7-dimethoxyquinazoline derivatives, retain the core structure of a piperazinyl ring linked to the quinazoline core, making them structurally related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl ring. []
  • Compound Description: These specific analogs within the series display the most potent inhibitory activity against PDGFR phosphorylation, with IC50 values of 0.02 μM for 16j and 0.02 μM for 17j. The inserted oxygen atom in the alkoxy side chain is suggested to significantly interact with β-PDGFR. []
  • Relevance: Compounds 16j and 17j, similar to other quinazoline derivatives discussed, share the structural motif of a piperazinyl ring connected to the quinazoline core, establishing a structural relationship with the target compound 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also contains a piperazinyl ring. []

2-Oxoimidazo[4,5-e]quinazoline Derivative (21a)

  • Compound Description: Among the tricyclic quinazoline derivatives investigated, compound 21a exhibits potent activity against PDGFR phosphorylation with an IC50 value of 0.10 μM. []
  • Relevance: While possessing a tricyclic structure, compound 21a maintains the key structural element of a piperazinyl ring connected to the core heterocycle, thus exhibiting structural similarity to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl ring. []

Pyrazolo[3,4-d]pyrimidine Derivative (39a)

  • Compound Description: This compound shows potent inhibitory activity against PDGFR phosphorylation with an IC50 value of 0.17 μM. It represents a successful replacement of the quinazoline moiety while retaining significant activity. []
  • Relevance: Compound 39a, despite having a pyrazolo[3,4-d]pyrimidine core, maintains the crucial structural feature of a piperazinyl ring, linking it structurally to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also incorporates a piperazinyl ring in its structure. []

Quinoline Derivatives (40a and 40b)

  • Compound Description: These quinoline derivatives exhibit potent inhibitory activity against PDGFR phosphorylation. Compound 40a has an IC50 value of 0.18 μM, while compound 40b shows even greater potency with an IC50 of 0.09 μM. The presence of a 1-aza group is deemed important for activity in these compounds. []
  • Relevance: Despite having a quinoline core instead of quinazoline, compounds 40a and 40b retain the essential structural element of a piperazinyl ring, establishing a structural relationship with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl ring. []

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6-(2-methoxy)ethoxy-7-methoxyquinazoline (16k)

  • Compound Description: This specific analog shows a distinct characteristic in terms of metabolic polymorphism. Unlike other 6,7-dimethoxyquinazoline derivatives (like 1b and 1c) that show metabolic polymorphism in Sprague-Dawley rats, compound 16k does not exhibit this polymorphism. []
  • Relevance: Compound 16k, being a part of the 6,7-dimethoxyquinazoline derivative series with a piperazinyl ring linked to the quinazoline core, shares structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl ring in its structure. []
  • Compound Description: This group of compounds, particularly 22 and 51 (8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids, respectively), exhibit potent antibacterial activity, surpassing piromidic acid (1) in vitro and in vivo against gram-negative bacteria, including Pseudomonas aeruginosa. []
  • Relevance: These pyrido[2,3-d]pyrimidine derivatives, particularly those with a piperazinyl ring at the 2-position, share structural features with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also incorporates a piperazinyl ring in its structure. []

4-Chloro-2-methylthio-6-(1-piperidyl)pyrimidine

  • Compound Description: The structure of this compound is non-planar with a single intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom. It exhibits a pyrimidine–methylthio torsion angle of 5.7(2)°. []
  • Relevance: Both 4-chloro-2-methylthio-6-(1-piperidyl)pyrimidine and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine share a common structural motif: a pyrimidine ring substituted with a piperidinyl group at the 6-position. []

2,4-Diamino-6-piperidinylpyrimidine-3-N-oxide

  • Compound Description: This compound is the target product of a specific synthetic method. []
  • Relevance: 2,4-Diamino-6-piperidinylpyrimidine-3-N-oxide shares a significant structural resemblance with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. Both compounds feature a pyrimidine ring substituted with a piperidinyl group at the 6-position. []
  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity and DNA gyrase inhibition. They were designed as carbon isosteres of quinolone antibacterials containing 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. []
  • Relevance: While not directly containing a piperazinyl ring, these quinolone and naphthyridine derivatives are designed as carbon isosteres of compounds that do, placing them in a related chemical space to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which itself incorporates a piperazinyl ring. []

4,6-Disubstituted 2-(1-Piperazinyl)pyridines

  • Compound Description: This series of compounds, synthesized using the benzotriazole-assisted Katritzky method, were investigated for their serotonin 5-HT2A receptor activity. Many displayed selective 5-HT2A/5-HT1A receptor ligand binding properties, though generally less potent than their pyrimidine counterparts. []
  • Relevance: These pyridine derivatives, particularly those incorporating a piperazinyl ring at the 2-position, share structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl ring in its structure. []

2[[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

  • Compound Description: This compound, along with its carbon-14 and carbon-13 labeled versions, was synthesized and characterized. The synthesis involved several intermediates, including R-(+)-Trolox® (R-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-[2-13C]-carboxylic acid). []
  • Relevance: This compound features a piperazinyl ring within its structure, linking it to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also incorporates a piperazinyl ring, highlighting a structural connection between the two. []

1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines

  • Compound Description: This series of compounds was synthesized and evaluated for its in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Several compounds, including 5n, 5p, 5s, and 5u, demonstrated significant potency. []
  • Relevance: These triazine derivatives, specifically those containing either a piperazinyl or piperidinyl ring, share a structural similarity with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which incorporates both piperazinyl and piperidinyl rings in its structure. []

6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles

  • Compound Description: This series of compounds, including various 6-alkyl-2-thiouracil-5-carbonitriles, 6-alkyl-2-arylmethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, and related derivatives, were synthesized and tested for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. []
  • Relevance: These pyrimidine derivatives share a core pyrimidine structure with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, suggesting a degree of structural relatedness. []

Piperazinyl Pyrimidine Derivatives

  • Compound Description: These compounds are characterized by a core pyrimidine ring with a piperazinyl substituent. They are disclosed in a patent related to the inhibition of HIV. []
  • Relevance: These piperazinyl pyrimidine derivatives are structurally similar to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine due to the shared presence of both a pyrimidine ring and a piperazinyl substituent within their structures. []

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (Risperidone)

  • Compound Description: Risperidone is a benzisoxazole derivative known for its effectiveness in treating positive and negative schizophrenic symptoms. It exhibits a high affinity for 5HT and D2 receptors and is associated with a lower incidence of extrapyramidal symptoms compared to some other antipsychotics. []
  • Relevance: Risperidone and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine share a structural similarity in the form of a piperidinyl ring within their structures. []

4-Amino-2-(1-piperazinyl)pyrimidines

  • Compound Description: This series of compounds exhibits hypoglycemic activity. The structure-activity relationship analysis suggests that the 2-(1-piperazinyl)pyrimidine moiety is essential for activity, and the basicity of the 1-piperazinyl group is also crucial. []
  • Relevance: The 4-amino-2-(1-piperazinyl)pyrimidines are structurally similar to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine due to the shared presence of a pyrimidine ring substituted with a piperazinyl group. []

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine Monohydrate Hydrochloride (MCI-225)

  • Compound Description: MCI-225 is a thieno[2,3-d]pyrimidine derivative studied for its antidepressant activity. It acts as a selective norepinephrine reuptake inhibitor and a 5-HT3 receptor antagonist. [, , , , ]
  • Relevance: MCI-225 and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine share a structural similarity: a piperazinyl ring linked to their respective core heterocyclic structures. [, , , , ]

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

  • Compound Description: PF-06700841 is a dual JAK1/TYK2 inhibitor currently in Phase II clinical development for autoimmune diseases. Its development stemmed from the investigation of conformationally constrained piperazinyl-pyrimidine Type 1 ATP site inhibitors. []
  • Relevance: Though structurally distinct in its core, PF-06700841's development originated from research on piperazinyl-pyrimidine inhibitors, highlighting a connection to the chemical space occupied by 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl-pyrimidine motif. []

3-[2-[4-((6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Paliperidone)

  • Compound Description: Paliperidone, an active metabolite of risperidone, is an atypical antipsychotic used to treat schizophrenia and schizoaffective disorder. Its chemical structure is closely related to risperidone. []
  • Relevance: Paliperidone, like risperidone, shares a structural similarity with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine due to the presence of a piperidinyl ring within its structure. []

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Compound Description: This series of compounds, particularly LDN-193189 (LDN), DMH2 (VU0364849), and VU0465350 (VU5350), act as activin receptor-like kinase 3 (ALK3) antagonists. These compounds enhance liver regeneration in partial hepatectomy models. []
  • Relevance: These pyrazolo[1,5-a]pyrimidine derivatives are structurally related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine as both share a common structural motif: a pyrimidine ring, albeit with different fusion patterns and substitutions. []

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

  • Compound Description: SCH 66712 acts as a mechanism-based inactivator of both CYP2D6 and CYP3A4, enzymes involved in drug metabolism. []
  • Relevance: SCH 66712 shares a structural similarity with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine due to the presence of a piperazinyl ring linked to a pyrimidine ring in both compounds. []

1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

  • Compound Description: Similar to SCH 66712, EMTPP acts as a mechanism-based inactivator of both CYP2D6 and CYP3A4, enzymes involved in drug metabolism. []
  • Relevance: EMTPP, like SCH 66712, shares a structural similarity with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine due to the presence of a piperazinyl ring in both compounds. []

2-(4-Cinnamoyl-1-piperazinyl)-6,7-dimethoxy-4-quinazolinamine Derivatives

  • Compound Description: This series of compounds exhibits antihypertensive activity. Their structure-activity relationship is influenced by the lipophilicity and electronic character of substituents. []
  • Relevance: These quinazoline derivatives, particularly those featuring a piperazinyl ring at the 2-position of the quinazoline core, share a structural motif with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also incorporates a piperazinyl ring. []

Cyanoaryl(or cyanoheteroaryl)-carbonyl-piperazinyl-pyrimidines

  • Compound Description: This series of compounds exhibits sedative, anticonvulsant, hypnotic, and general anesthetic properties. []
  • Relevance: These compounds are structurally related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine as both share a common core structure: a pyrimidine ring substituted with a piperazinyl group. []

trans-3-[4-(4-Fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b)

  • Compound Description: This compound is a halogenated inhibitor of the vesicular acetylcholine transporter (VAChT). It exhibits high affinity for VAChT (Ki = 2.7 nM) and good selectivity over sigma(1) and sigma(2) receptors (VAChT/sigma selectivity index = 70). []
  • Relevance: Compound 28b, while structurally distinct in its core, shares a common element with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: the presence of a 4-fluorobenzoyl group. []

trans-3-[4-(5-Iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h)

  • Compound Description: Similar to compound 28b, this halogenated compound is a potent inhibitor of VAChT. It exhibits very high affinity for VAChT (Ki = 0.66 nM) and excellent selectivity over sigma(1) and sigma(2) receptors (VAChT/sigma selectivity index = 294). []
  • Relevance: Although structurally distinct in its core, compound 28h shares a common feature with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: the presence of a piperidinyl ring. []

5-Amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene (30b)

  • Compound Description: This halogenated compound, like 28b and 28h, acts as a VAChT inhibitor. It displays high affinity for VAChT (Ki = 2.40 nM) and good selectivity over sigma(1) and sigma(2) receptors (VAChT/sigma selectivity index = 410). []
  • Relevance: Compound 30b, while structurally distinct in its core, shares a common element with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: the presence of a 4-fluorobenzoyl group. []

Conformationally Restricted Pentamidine Congeners

  • Compound Description: This series of compounds was designed and synthesized to explore trypanocidal activity. The flexible pentyl bridge of pentamidine was replaced with various groups, including trans-1,2-bismethylenecyclopropyl, phenyl, pyridinyl, piperazinyl, homopiperazinyl, and piperidinyl, to assess their impact on DNA binding affinity and trypanocidal activity. []
  • Relevance: Compounds within this series, particularly those incorporating a piperazinyl or piperidinyl group, are structurally related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which features both a piperazinyl and a piperidinyl ring in its structure. []

trans-1,2-Bis(4-amidinophenoxymethylene)cyclopropane (1)

  • Compound Description: This pentamidine congener exhibited significant trypanocidal activity, demonstrating over 25-fold greater potency than pentamidine against the drug-resistant trypanosome isolate KETRI 243As-10-3. This increased potency was observed despite having a comparable DNA binding affinity to pentamidine. []
  • Relevance: While structurally distinct from the target, compound 1, as a conformationally restricted pentamidine congener, falls within a broader chemical space that explores structural modifications of compounds containing diamidine functionalities, which could potentially be relevant to the development of compounds related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. []

N,N'-Bis(4-amidinophenyl)homopiperazine (8)

  • Compound Description: Among the tested pentamidine congeners, compound 8 emerged as the most potent trypanocide in vitro against all four trypanosome isolates studied. []
  • Relevance: While structurally distinct from the target, compound 8, as a conformationally restricted pentamidine congener, falls within a broader chemical space that explores structural modifications of compounds containing diamidine functionalities, which could potentially be relevant to the development of compounds related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. []

N,N'-bis(4-amidinophenyl)piperazine (6)

  • Compound Description: In contrast to compound 8's superior in vitro activity, compound 6 demonstrated the highest efficacy in vivo against both drug-sensitive and drug-resistant trypanosomes. []
  • Relevance: While structurally distinct from the target, compound 6, as a conformationally restricted pentamidine congener, falls within a broader chemical space that explores structural modifications of compounds containing diamidine functionalities, which could potentially be relevant to the development of compounds related to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. []

8-Difluoromethoxy-1-ethyl-6-fluoro-1,4-dihydro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxoquinoline-3-carboxylic Acid (K-12)

  • Compound Description: K-12 is a quinoline derivative identified as a potent and selective inhibitor of HIV-1 transcription. []
  • Relevance: K-12 shares structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, particularly in the presence of a piperazinyl ring linked to their respective core heterocyclic structures. []

7-(3,4-Dehydro-4-phenyl-1-piperidinyl)-1,4-dihydro-6-fluoro-1-methyl-8-trifluoromethyl-4-oxoquinoline-3-carboxylic Acid (K-37)

  • Compound Description: K-37 is a quinoline derivative that exhibits potent inhibitory activity against HIV-1 replication. It shows an EC50 value of 27 nM in peripheral blood mononuclear cells, making it a more potent inhibitor than K-12. []
  • Relevance: K-37, similar to K-12, shares structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, particularly due to the presence of a piperidinyl ring in their structures. []

8-Difluoromethoxy-1,4-dihydro-6-fluoro-7-(3,4-dehydro-4-phenyl-1-piperidinyl)-1-[4,(1,2,4-triazol-1-yl)methylphenyl]-4-oxoquinoline-3-carboxylic Acid (K-38)

  • Compound Description: K-38, another potent quinoline derivative, exhibits even greater inhibitory activity against HIV-1 replication than K-37, with an EC50 value of 3.8 nM in peripheral blood mononuclear cells. It is also a potent inhibitor of HIV-1 replication in chronically infected cells. []
  • Relevance: Similar to K-12 and K-37, K-38 shares structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, specifically the presence of a piperidinyl ring within its structure. []

1,4-Dihydro-8-dimethylaminomethyl-6-fluoro-7-[4-(2-methoxyphenyl)-1-piperadinyl]-1-methyl-4-oxoquinoline-3-carboxylic Acid (K-42)

  • Relevance: Like K-12, K-37, and K-38, K-42 shares structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, particularly due to the presence of a piperazinyl ring linked to the quinoline core. []

6-Ethanoyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridyl]amino]-5,6-dihydro pyrido[2,3-d]pyrimidine-7(8H)-one (Palbociclib, I)

  • Compound Description: Palbociclib is a pyrido[2,3-d]pyrimidine derivative used in the treatment of breast cancer. It functions as a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). []
  • Relevance: Palbociclib and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine both contain a piperazinyl ring within their structures, indicating a degree of structural similarity. []

6-(Arylthio)uracils

  • Compound Description: This series of compounds was synthesized and evaluated for potential antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). []
  • Relevance: These uracil derivatives share a core pyrimidine structure with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, suggesting a degree of structural relatedness. []

6-(4-Substituted-1-piperazinyl)uracils

  • Compound Description: This series of compounds, like the 6-(arylthio)uracils, was synthesized and evaluated for potential antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). []
  • Relevance: These uracil derivatives, particularly those containing a piperazinyl ring, share structural similarities with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, which also features a piperazinyl ring in its structure. []

2,4,5-Trioxo-1H,3H-benzothiopyrano[2,3-d]pyrimidine

  • Compound Description: This compound was synthesized and evaluated for potential antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). []
  • Relevance: This compound, while structurally distinct in its core, shares a common structural motif with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: the presence of a pyrimidine ring. []

5-Aryl-2,4-dioxo-1H,3H-pyrimido[5,4-f]benzo[1,4]thiazepines

  • Compound Description: This series of compounds was synthesized and evaluated for potential antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). []
  • Relevance: These compounds, while structurally distinct in their core, share a common structural motif with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine: the presence of a pyrimidine ring. []

Properties

Product Name

4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

IUPAC Name

(4-fluorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Molecular Formula

C20H24FN5O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H24FN5O/c21-17-6-4-16(5-7-17)20(27)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-8-2-1-3-9-24/h4-7,14-15H,1-3,8-13H2

InChI Key

VEHMGGVEAOJYLR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.